(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one
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Overview
Description
(2Z,5Z)-5-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(3,5-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, brominated aromatic groups, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(3,5-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.
Introduction of the Brominated Aromatic Group: Bromination of the aromatic ring is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS).
Methoxy Substitution: Methoxylation is performed using methanol and a strong acid catalyst.
Condensation Reaction: The final step involves the condensation of the brominated and methoxylated aromatic aldehyde with the thiazolidinone derivative in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z,5Z)-5-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(3,5-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. It could be developed into a drug for treating various diseases, depending on its biological activity and mechanism of action.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2Z,5Z)-5-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(3,5-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
Bromomethyl methyl ether: A brominated ether compound.
Calcium chloride: A simple chloride compound used in various applications.
Uniqueness
What sets (2Z,5Z)-5-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(3,5-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE apart is its unique combination of a thiazolidinone ring, brominated aromatic groups, and methoxy substituents. This structure provides a distinct set of chemical and biological properties that are not found in simpler compounds like dichloroaniline or bromomethyl methyl ether.
Properties
Molecular Formula |
C20H19BrN2O3S |
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Molecular Weight |
447.3 g/mol |
IUPAC Name |
(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H19BrN2O3S/c1-11-5-12(2)7-14(6-11)22-20-23-19(24)18(27-20)9-13-8-15(21)17(26-4)10-16(13)25-3/h5-10H,1-4H3,(H,22,23,24)/b18-9- |
InChI Key |
NFMZLFLFMHDDEH-NVMNQCDNSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)N=C2NC(=O)/C(=C/C3=CC(=C(C=C3OC)OC)Br)/S2)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3OC)OC)Br)S2)C |
Origin of Product |
United States |
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